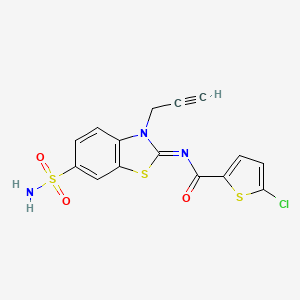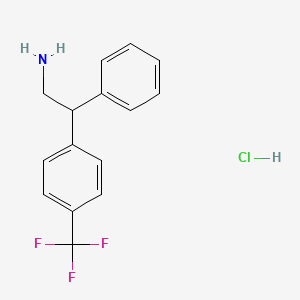
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride is an organic compound with the empirical formula C15H15ClF3N and a molecular weight of 301.73 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzaldehyde with trifluoromethylphenylacetic acid ester. This reaction typically proceeds via nucleophilic addition, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. The final product is usually purified through recrystallization or other separation techniques to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines
Scientific Research Applications
2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride has several scientific research applications:
Biology: This compound is used in the study of biochemical pathways and enzyme interactions due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a useful tool in studying membrane-associated processes and drug delivery systems. The compound’s interactions with enzymes and receptors can modulate biochemical pathways, influencing various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Trifluoromethylphenyl)ethylamine
- 4-Trifluoromethylphenethylamine
- 2-(4-Fluorophenyl)ethanamine
Uniqueness
Compared to similar compounds, 2-Phenyl-2-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride stands out due to its specific trifluoromethyl substitution pattern, which imparts unique chemical and physical properties. This substitution enhances its stability, reactivity, and lipophilicity, making it a versatile intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N.ClH/c16-15(17,18)13-8-6-12(7-9-13)14(10-19)11-4-2-1-3-5-11;/h1-9,14H,10,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADIELKAFSJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
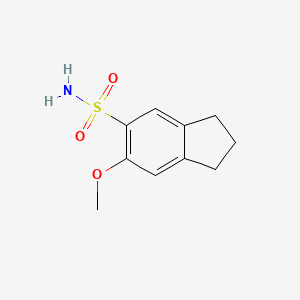
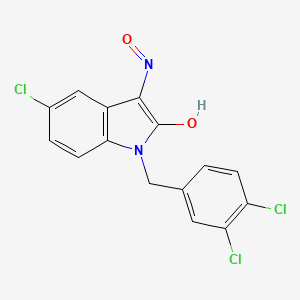
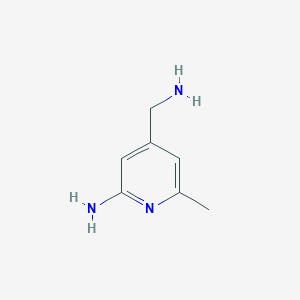
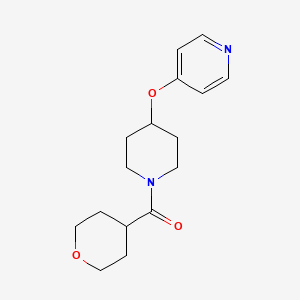
![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)
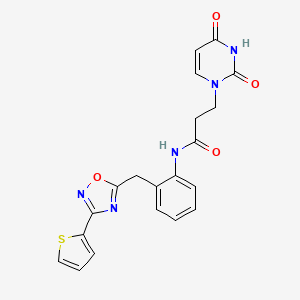
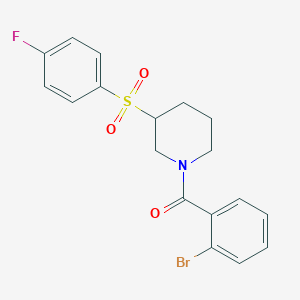
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)
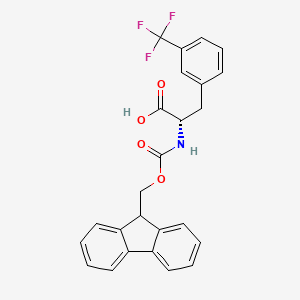
![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)
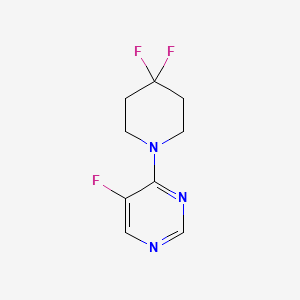
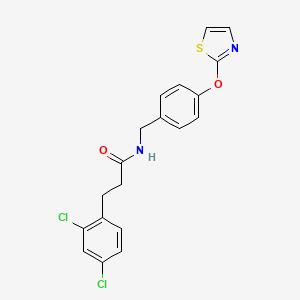
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
